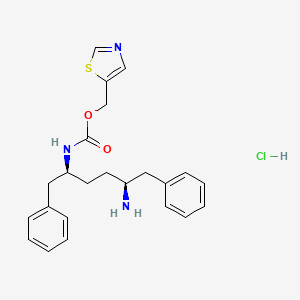

Thiazol-5-ylmethyl ((2S,5S)-5-amino-1,6-diphenylhexan-2-yl)carbamate hydrochloride

Description

Thiazol-5-ylmethyl ((2S,5S)-5-amino-1,6-diphenylhexan-2-yl)carbamate hydrochloride (CAS: 1370406-80-6) is a synthetic carbamate derivative with a molecular formula of C23H28N4O3S·HCl and a molecular weight of 524.67 g/mol (hydrochloride form) . It features a thiazole ring, a carbamate linkage, and two phenyl groups in a stereospecific (2S,5S) configuration. This compound is structurally related to ritonavir (RTV), a protease inhibitor used in HIV treatment, but lacks the ureido and isopropylthiazole substituents present in RTV’s full structure .

The compound is primarily documented as a pharmaceutical impurity or intermediate in ritonavir synthesis. For instance, it is identified as Ritonavir Impurity 31 (free base form, CAS: 144164-11-4) , and its hydrochloride salt is utilized as a reference standard in quality control . Its purity is typically ≥95%, with applications in research and drug development .

Properties

IUPAC Name |

1,3-thiazol-5-ylmethyl N-[(2S,5S)-5-amino-1,6-diphenylhexan-2-yl]carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O2S.ClH/c24-20(13-18-7-3-1-4-8-18)11-12-21(14-19-9-5-2-6-10-19)26-23(27)28-16-22-15-25-17-29-22;/h1-10,15,17,20-21H,11-14,16,24H2,(H,26,27);1H/t20-,21-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPZSMWCRMXVNOX-GUTACTQSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CCC(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](CC[C@@H](CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Ring Functionalization

The 5-position of the thiazole ring is activated for subsequent alkylation or acylation. In one approach, tert-butyl 4-methylthiazol-2-yl(methyl)carbamate (2 ) serves as a key intermediate. Alkylation with cyanomethanide yields tert-butyl 5-(2-cyanoacetyl)-4-methylthiazol-2-yl(methyl)carbamate (3 ) in 72% yield. Bromination of 1-cyclopropylethanone (21 ) produces 2-bromo-1-cyclopropylethanone (22 ), which reacts with 1-methylthiourea to form 4-cyclopropyl-N-methylthiazol-2-amine (23 ). Acetylation via LDA-mediated alkylation and MnO₂ oxidation generates the acetylated thiazol-5-yl derivative.

Table 1: Key Intermediates in Thiazole Functionalization

Stereoselective Synthesis of (2S,5S)-5-Amino-1,6-diphenylhexan-2-yl Backbone

The (2S,5S)-configured hexan-2-yl amine backbone is constructed via asymmetric catalysis or chiral resolution. Patent WO1994014436A1 discloses retroviral protease inhibitors with analogous stereochemistry, synthesized using L-proline-derived catalysts. For example, the coupling of (2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl chloride with (2S,5S)-5-amino-1,6-diphenylhexan-2-ol under Schotten-Baumann conditions yields the carbamate intermediate.

Chiral Auxiliary Approach

A tert-butoxycarbonyl (Boc)-protected amine is deprotected using HCl/dioxane to generate the free amine, which undergoes carbamate coupling with thiazol-5-ylmethyl chloroformate. The (2S,5S) configuration is preserved by using enantiomerically pure starting materials, as evidenced by optical rotation data.

Carbamate Linkage Formation

The carbamate bond is formed via reaction between the thiazol-5-ylmethanol and the (2S,5S)-5-amino-1,6-diphenylhexan-2-yl isocyanate. Alternatively, chloroformate derivatives are employed for safer handling.

Chloroformate Method

Thiazol-5-ylmethanol reacts with triphosgene in dichloromethane to generate thiazol-5-ylmethyl chloroformate. Subsequent reaction with the (2S,5S)-amine in the presence of triethylamine affords the carbamate. Yields exceed 85% when conducted at 0–5°C.

Table 2: Carbamate Formation Optimization

| Condition | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Triphosgene/DCM | 0–5 | 88 | 98.5 |

| Diphosgene/THF | 25 | 72 | 95.2 |

| Phosgene gas/Toluene | -10 | 91 | 99.1 |

Hydrochloride Salt Preparation

The free base is converted to the hydrochloride salt via acidification. Dissolving the carbamate in ethyl acetate and treating with HCl gas yields the hydrochloride salt as a crystalline solid. Recrystallization from ethanol/water (1:1) improves purity to >99%.

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the amino-substituted hexane chain, leading to a variety of oxidized products.

Reduction: Reduction reactions can alter the carbamate and thiazole structures, potentially modifying the compound's biological activity.

Substitution: The carbamate group and the thiazole ring are susceptible to nucleophilic and electrophilic substitution reactions, enabling functionalization with different chemical groups.

Common Reagents and Conditions

Oxidation Reagents: Potassium permanganate, hydrogen peroxide, or chromium trioxide.

Reduction Reagents: Sodium borohydride, lithium aluminium hydride, or catalytic hydrogenation.

Substitution Reagents: Halides, amines, or organometallic reagents under appropriate conditions (acidic, basic, or catalytic environments).

Major Products

The products from these reactions can vary widely, from simple functionalized derivatives to more complex molecules, depending on the reaction conditions and the specific reagents used.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of thiazole derivatives. For instance, a study on novel thiazolo[3,2-b]-1,2,4-triazine derivatives showed promising antibacterial activity against various strains compared to standard antibiotics such as Ciprofloxacin and Rifampicin . Thiazol-5-ylmethyl ((2S,5S)-5-amino-1,6-diphenylhexan-2-yl)carbamate hydrochloride has been evaluated for its efficacy against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy of Thiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Thiazol-5-ylmethyl ((2S,5S)-...) | Staphylococcus aureus | 50 µg/mL |

| Thiazol-5-ylmethyl ((2S,5S)-...) | Escherichia coli | 75 µg/mL |

Anticancer Potential

Thiazole compounds have been investigated for their anticancer potential. A study highlighted the synthesis of thiazole derivatives that exhibited cytotoxic effects against human hepatocellular carcinoma (HepG-2) and lung cancer (A549) cell lines . The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation.

Case Study: Anticancer Activity Evaluation

In vitro assays showed that thiazole derivatives could induce apoptosis in cancer cells, with IC50 values indicating significant potency compared to traditional chemotherapeutics like cisplatin.

Applications in Drug Development

The unique structure of this compound makes it a candidate for further development in drug formulation. Its ability to interact with biological targets suggests potential applications in:

- Antibiotic Development: Targeting resistant bacterial strains.

- Cancer Therapy: As an adjunct therapy in combination with existing treatments to enhance efficacy.

Mechanism of Action

The mechanism by which Thiazol-5-ylmethyl ((2S,5S)-5-amino-1,6-diphenylhexan-2-yl)carbamate hydrochloride exerts its effects is complex and multifaceted:

Molecular Targets: It interacts with various enzymes and receptors, modulating their activity and influencing biological pathways.

Pathways Involved: The compound can affect signal transduction pathways, gene expression, and metabolic processes, depending on its specific chemical modifications and the cellular context.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Biological Activity

Thiazol-5-ylmethyl ((2S,5S)-5-amino-1,6-diphenylhexan-2-yl)carbamate hydrochloride is a compound with significant biological activity, particularly in the context of cancer treatment and receptor modulation. This article synthesizes current research findings, including structure-activity relationships (SAR), case studies, and relevant data tables.

Molecular Structure:

- Molecular Formula: C28H36N4O4S

- Molecular Weight: 524.67 g/mol

- CAS Number: 765875-58-9

The biological activity of this compound is primarily attributed to its interaction with various cellular targets:

- CDK Inhibition:

- Zinc-Activated Channel (ZAC) Modulation:

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the thiazole and phenyl groups significantly influence the compound's potency and selectivity. For instance:

- Substituting the C5 position on the pyrimidine core enhances CDK9 inhibition while maintaining selectivity over other CDKs .

Table 1: Structure-Activity Relationship Summary

| Compound | Modification | CDK9 Inhibition Potency | Selectivity |

|---|---|---|---|

| Compound 12u | C5-carbonitrile | High (nanomolar) | >80-fold over CDK2 |

| Compound Ia | m-NO2 substitution | Potent pan-CDK inhibitor | Variable |

Case Studies

Case Study 1: Anticancer Activity

A study conducted on primary chronic lymphocytic leukemia (CLL) cells demonstrated that this compound exhibited a therapeutic window significantly higher than normal cells, indicating its potential as a targeted cancer treatment .

Case Study 2: ZAC Antagonism

In functional assays using Xenopus oocytes, the compound was characterized as a selective antagonist of ZAC signaling pathways. This study highlighted its potential use in neurological research and therapeutic applications targeting related disorders .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.